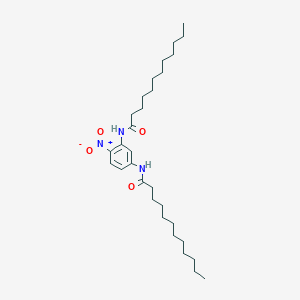
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is an organic compound characterized by the presence of two dodecanamide groups attached to a nitrophenyl ring. This compound is notable for its unique structure, which combines long aliphatic chains with a nitro-substituted aromatic ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide typically involves the reaction of 5-nitro-2-aminophenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of the nitrophenyl compound and the acyl chloride. The reaction conditions generally require an inert atmosphere and a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the industrial process to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products Formed
Reduction: Formation of N-(5-Dodecanamido-2-aminophenyl)dodecanamide.
Substitution: Formation of meta-substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of dodecanoic acid and 5-nitro-2-aminophenol.
科学的研究の応用
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long aliphatic chains on the reactivity of nitroaromatic compounds.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic properties.
作用機序
The mechanism of action of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide largely depends on its application. In biological systems, its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other biomolecules.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)dodecanamide
- Dodecanamide, N-(2-hydroxyethyl)-
- Dodecanamide, N,N-diethyl-
Uniqueness
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is unique due to the presence of two long dodecanamide chains and a nitro-substituted aromatic ring. This combination imparts distinct amphiphilic properties and reactivity patterns, differentiating it from similar compounds that may have shorter chains or different substituents on the aromatic ring.
特性
分子式 |
C30H51N3O4 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC名 |
N-[3-(dodecanoylamino)-4-nitrophenyl]dodecanamide |
InChI |
InChI=1S/C30H51N3O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)31-26-23-24-28(33(36)37)27(25-26)32-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,31,34)(H,32,35) |
InChIキー |
IMVDLCUHIXXXPD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
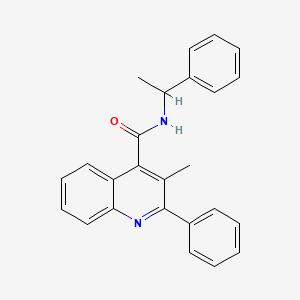
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)
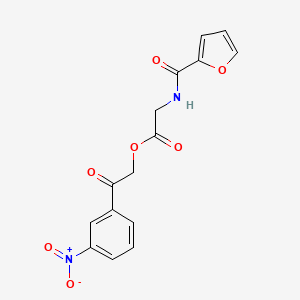
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
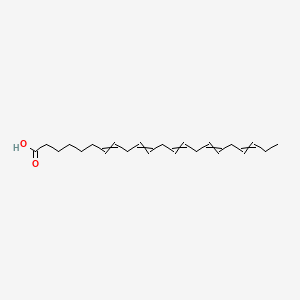
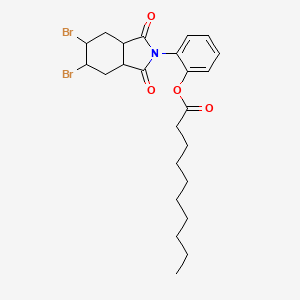
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
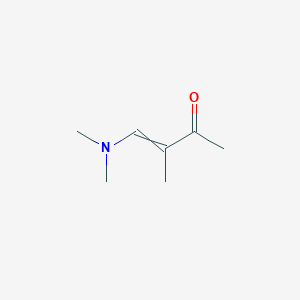

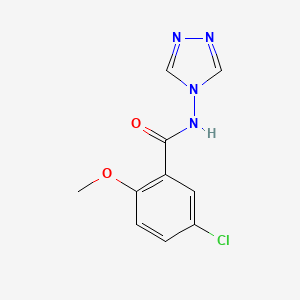
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
